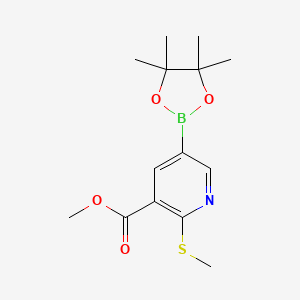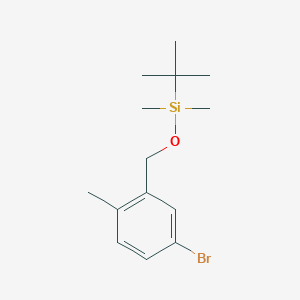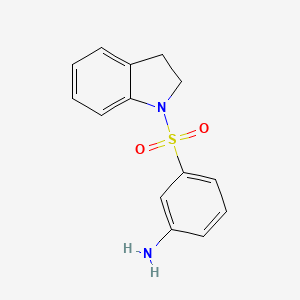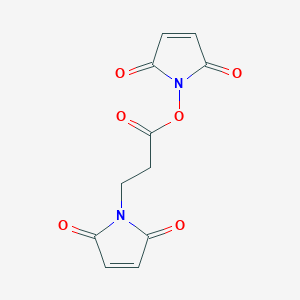
3-Maleimidopropionic acid maleimido ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate is an organic compound known for its unique structural properties. It is a derivative of maleimide, featuring two maleimide groups connected by a propanoate linker. This compound is often used in various chemical and biological applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate typically involves the reaction of maleic anhydride with appropriate amines or alcohols under controlled conditions. One common method includes the reaction of maleic anhydride with 3-aminopropanoic acid, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using maleic anhydride and suitable reactants in the presence of catalysts to enhance yield and purity. The reaction conditions are optimized to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield maleic acid derivatives, while substitution reactions can produce a variety of functionalized maleimides .
Scientific Research Applications
2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, due to its ability to form stable covalent bonds with thiol groups.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Mechanism of Action
The mechanism of action of 2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate involves its reactivity with thiol groups in biomolecules. The maleimide groups in the compound react with thiols to form stable thioether bonds, which are crucial in various biochemical processes. This reactivity makes it a valuable tool in bioconjugation and drug delivery .
Comparison with Similar Compounds
Similar Compounds
N-Maleoylglycine: Another maleimide derivative with similar reactivity but different structural properties.
N-Maleoyl-β-alanine: Similar in structure but with a different linker, affecting its reactivity and applications.
Uniqueness
2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate is unique due to its dual maleimide groups, which enhance its reactivity and versatility in various chemical and biological applications. Its ability to form stable covalent bonds with thiols makes it particularly valuable in bioconjugation and therapeutic applications .
Properties
Molecular Formula |
C11H8N2O6 |
|---|---|
Molecular Weight |
264.19 g/mol |
IUPAC Name |
(2,5-dioxopyrrol-1-yl) 3-(2,5-dioxopyrrol-1-yl)propanoate |
InChI |
InChI=1S/C11H8N2O6/c14-7-1-2-8(15)12(7)6-5-11(18)19-13-9(16)3-4-10(13)17/h1-4H,5-6H2 |
InChI Key |
FDGFZBNFVGLEBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)ON2C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


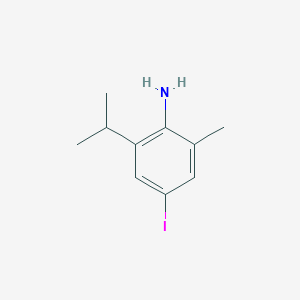
![4,4'-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(N,N-diethylaniline)](/img/structure/B13989383.png)
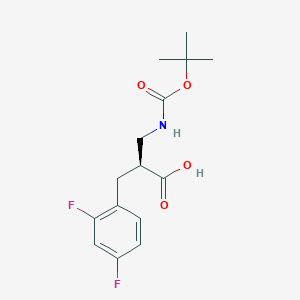
![5-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13989393.png)

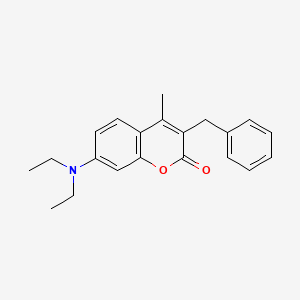
![1-[4-(1-Acetylpyridin-4-ylidene)pyridin-1-yl]ethanone](/img/structure/B13989419.png)
